2-amino-4',4',6'-trimethyl-2',5-dioxo-4'H,5H-spiro[pyrano[3,2-c]chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile
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Overview
Description
2-amino-4’,4’,6’-trimethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[3,2-c]chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile is a complex organic compound known for its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4’,4’,6’-trimethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[3,2-c]chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds under basic conditions, followed by cyclization and spiro-annulation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
2-amino-4’,4’,6’-trimethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[3,2-c]chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4’,4’,6’-trimethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[3,2-c]chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate
- 2-amino-4’,4’,6’-trimethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[3,2-c]chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-methyl
Uniqueness
The uniqueness of 2-amino-4’,4’,6’-trimethyl-2’,5-dioxo-4’H,5H-spiro[pyrano[3,2-c]chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile lies in its spiro structure, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H19N3O4 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
2'-amino-9,11,11-trimethyl-2,5'-dioxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile |
InChI |
InChI=1S/C26H19N3O4/c1-13-11-25(2,3)29-20-14(13)8-6-9-16(20)26(24(29)31)17(12-27)22(28)33-21-15-7-4-5-10-18(15)32-23(30)19(21)26/h4-11H,28H2,1-3H3 |
InChI Key |
PGTBGQMPESGRCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C1C=CC=C3C4(C2=O)C(=C(OC5=C4C(=O)OC6=CC=CC=C65)N)C#N)(C)C |
Origin of Product |
United States |
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